LK 204-545

説明

特性

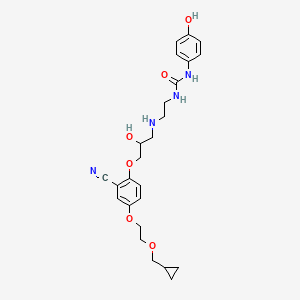

分子式 |

C25H32N4O6 |

|---|---|

分子量 |

484.5 g/mol |

IUPAC名 |

1-[2-[[3-[2-cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea |

InChI |

InChI=1S/C25H32N4O6/c26-14-19-13-23(34-12-11-33-16-18-1-2-18)7-8-24(19)35-17-22(31)15-27-9-10-28-25(32)29-20-3-5-21(30)6-4-20/h3-8,13,18,22,27,30-31H,1-2,9-12,15-17H2,(H2,28,29,32) |

InChIキー |

VAWYRUMIUGPAEX-UHFFFAOYSA-N |

SMILES |

C1CC1COCCOC2=CC(=C(C=C2)OCC(CNCCNC(=O)NC3=CC=C(C=C3)O)O)C#N |

正規SMILES |

C1CC1COCCOC2=CC(=C(C=C2)OCC(CNCCNC(=O)NC3=CC=C(C=C3)O)O)C#N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(+-)-1-(2-(3-(2-cyano-4-(2-cyclopropylmethoxyethoxy)phenoxy)-2-hydroxypropylamino)ethyl)-3-(4-hydroxyphenyl)urea LK 204-545 |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Molecular загадка: A Technical Guide to LK-204-545

For Immediate Release

[City, State] – December 8, 2025 – In the intricate world of cellular signaling, the precise mechanism of action of novel therapeutic compounds is a cornerstone of drug development. This technical guide provides a comprehensive overview of the current, yet conflicting, understanding of the molecular target and mechanism of action of LK-204-545, a compound that has been associated with two distinct kinase families: Salt-Inducible Kinases (SIKs) and β1-adrenoceptors. This document aims to present the available data, highlight the discrepancies in the scientific literature, and provide a clear path for researchers and drug development professionals.

Executive Summary

LK-204-545 has been described in scientific literature through two different lenses. Initial information pointed towards its role as a potent, selective, and pan-inhibitor of the Salt-Inducible Kinase (SIK) family, positioning it as a promising candidate for anti-inflammatory and anti-cancer therapies. However, a separate body of research identifies LK-204-545 as a highly selective β1-adrenoceptor antagonist, suggesting its potential in cardiovascular applications. This guide will delve into the reported data for both proposed mechanisms of action, presenting the available quantitative data and outlining the experimental protocols used in these divergent characterizations.

The SIK Inhibitor Hypothesis

The initial characterization of LK-204-545, reportedly designated as "compound 48" in the publication "Discovery of a Potent and Selective Salt-Inducible Kinase Inhibitor with Antirheumatic Activity," suggests it belongs to the pyrido[2,3-d]pyrimidin-7(8H)-one class of kinase inhibitors. As a pan-SIK inhibitor, its proposed mechanism involves the suppression of pro-inflammatory cytokine production and the induction of apoptosis in targeted cells.

Proposed Mechanism of Action as a SIK Inhibitor

Salt-Inducible Kinases (SIK1, SIK2, and SIK3) are serine/threonine kinases that act as key regulators of inflammatory and metabolic pathways. They are downstream effectors of the LKB1 tumor suppressor kinase. SIKs phosphorylate and inactivate members of the CREB-regulated transcription coactivator (CRTC) family. By inhibiting SIKs, LK-204-545 would prevent the phosphorylation of CRTCs, allowing them to translocate to the nucleus and modulate gene expression. This leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Signaling Pathway

Caption: Proposed SIK signaling pathway inhibited by LK-204-545.

Anticipated Experimental Data (Hypothetical)

While the specific publication remains elusive, a compound with this profile would be expected to have low nanomolar IC50 values against the SIK isoforms.

| Target | IC50 (nM) |

| SIK1 | Data Not Available |

| SIK2 | Data Not Available |

| SIK3 | Data Not Available |

Experimental Protocols

A typical in vitro kinase assay to determine the IC50 of a SIK inhibitor would involve the following steps:

-

Reagents: Recombinant human SIK1, SIK2, and SIK3 enzymes, a suitable peptide substrate, ATP, and the test compound (LK-204-545).

-

Procedure: The kinase reaction is initiated by adding ATP to a mixture of the SIK enzyme, substrate, and varying concentrations of the inhibitor.

-

Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified, often using a phosphospecific antibody and a detection method such as fluorescence or luminescence.

-

Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

To assess the anti-inflammatory effects of LK-204-545, the following protocol would be employed:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.

-

Stimulation: The cells are pre-treated with various concentrations of LK-204-545 before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Measurement: After an incubation period, the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: The reduction in cytokine levels in the presence of the inhibitor is quantified to determine its anti-inflammatory potency.

The β1-Adrenoceptor Antagonist Reality

Contradicting the SIK inhibitor profile, another publication explicitly identifies LK-204-545 as a highly selective β1-adrenoceptor antagonist. This positions the compound in the realm of cardiovascular therapeutics, with a completely different mechanism of action.

Mechanism of Action as a β1-Adrenoceptor Antagonist

As a β1-adrenoceptor antagonist, LK-204-545 would competitively block the binding of endogenous catecholamines (e.g., adrenaline and noradrenaline) to β1-adrenergic receptors, which are predominantly found in the heart. This action would lead to a decrease in heart rate, myocardial contractility, and blood pressure.

Signaling Pathway

Caption: β1-Adrenergic receptor signaling pathway blocked by LK-204-545.

Quantitative Data

The available literature on LK-204-545 as a β1-adrenoceptor antagonist provides limited quantitative data, and it is noted that the compound is not commercially available and lacks a published synthetic route.

| Parameter | Value |

| β1-adrenoceptor Affinity | Data Not Available |

| β1/β2 Selectivity | Data Not Available |

Experimental Protocols

To determine the binding affinity of LK-204-545 to β1-adrenoceptors, a competitive radioligand binding assay would be performed:

-

Preparation: Cell membranes expressing β1-adrenoceptors are prepared.

-

Assay: The membranes are incubated with a fixed concentration of a radiolabeled β-adrenoceptor antagonist (e.g., [³H]CGP-12177) and varying concentrations of the unlabeled test compound (LK-204-545).

-

Separation: Bound and free radioligand are separated by filtration.

-

Detection: The amount of bound radioactivity is measured using a scintillation counter.

-

Analysis: The Ki (inhibition constant) is calculated from the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Conclusion and Future Directions

The dual identity of LK-204-545 in the scientific literature presents a significant challenge for researchers in the field. It is plausible that the same designation has been inadvertently used for two distinct chemical entities. To resolve this ambiguity, the following steps are recommended:

-

Acquisition of the Primary SIK Inhibitor Publication: A concerted effort to obtain the full text of "Discovery of a Potent and Selective Salt-Inducible Kinase Inhibitor with Antirheumatic Activity" is paramount to confirm the structure and biological data of "compound 48."

-

Structural Verification: A direct comparison of the chemical structures of the SIK inhibitor "compound 48" and the β1-adrenoceptor antagonist LK-204-545 is necessary.

-

Independent Pharmacological Profiling: If the compound can be synthesized or acquired, independent and comprehensive in vitro and in vivo testing against both SIKs and β-adrenoceptors is required to definitively establish its primary mechanism of action.

Until these clarifications are made, researchers citing or working with a compound designated as LK-204-545 should exercise extreme caution and clearly specify the intended molecular target and its associated biological context. This technical guide will be updated as more definitive information becomes available.

An In-Depth Technical Guide to LK 204-545: A Highly Selective β1-Adrenergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LK 204-545 emerges as a notable investigational compound, distinguished by its exceptional selectivity as a β1-adrenoceptor antagonist.[1] This technical guide provides a comprehensive overview of its pharmacological profile, experimental characterization, and the underlying signaling pathways. Quantitative data are systematically presented, and detailed experimental protocols are outlined to facilitate reproducibility and further investigation by the scientific community. This document aims to serve as a core resource for researchers engaged in the study of cardiovascular diseases and the development of novel β1-selective therapeutic agents.

Introduction

The quest for highly selective β1-adrenergic receptor antagonists is a cornerstone of cardiovascular drug development. The primary therapeutic goal of β-blockade is the antagonism of endogenous catecholamines at cardiac β1-adrenoceptors, which serves to reduce myocardial workload and demand.[2] While numerous β-blockers are clinically available, many exhibit limited selectivity, leading to off-target effects mediated by β2-adrenoceptor blockade, such as bronchospasm.[2] This underscores the critical need for agents with a significantly improved selectivity profile. This compound, with its remarkable selectivity for the β1-adrenoceptor over β2- and β3-subtypes, represents a valuable pharmacological tool and a promising scaffold for the design of next-generation cardioselective therapies.[1]

Chemical and Physical Properties

-

Chemical Name: (+/-)-1-(2-(3-(2-cyano-4-(2-cyclopropyl-methoxy-ethoxy)phenoxy)-2-hydroxy-propyl-amino)-ethyl)-3-(4-hydrxy-phenyl) urea[1]

-

Molecular Formula: C25H32N4O6

-

Molecular Weight: 484.55 g/mol

-

CAS Number: 83068-69-3

Pharmacological Profile: Quantitative Data

The selectivity and affinity of this compound for human β-adrenoceptors have been characterized through functional assays and radioligand binding studies. The following tables summarize the key quantitative findings.

Table 1: Antagonist Affinities (log KD) of this compound at Human β-Adrenoceptors [2]

| Adrenoceptor Subtype | log KD |

| β1 | -7.99 ± 0.05 |

| β2 | -5.20 ± 0.09 |

| β3 | -4.77 ± 0.05 |

Data derived from ³H-cAMP accumulation assays in CHO cells stably expressing human β-adrenoceptors.[2]

Table 2: Selectivity Ratios of this compound [1]

| Selectivity Ratio | Fold Selectivity |

| β1 / β2 | ~1800 |

| β1 / β3 | ~17000 |

Selectivity ratios calculated from radioligand binding affinities.[1]

Table 3: Partial Agonist Activity of this compound at the Human β1-Adrenoceptor [3]

| Parameter | Value |

| Maximal Response (% of Isoprenaline) | 37.1 ± 2.2% |

Data from ³H-cAMP accumulation assays.[3]

Signaling Pathways of the β1-Adrenergic Receptor

The physiological effects of β1-adrenoceptor activation and antagonism are mediated through complex intracellular signaling cascades.

Canonical Gs-cAMP-PKA Pathway

The primary signaling mechanism of the β1-adrenergic receptor involves its coupling to the stimulatory G protein (Gs). This initiates a well-characterized cascade:

-

Ligand Binding: An agonist binds to the β1-adrenoceptor.

-

Gs Protein Activation: The receptor-ligand complex catalyzes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).[4][5]

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), leading to the release and activation of its catalytic subunits.[4][5]

-

Downstream Phosphorylation: Activated PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, resulting in increased cardiac contractility and heart rate.[5]

This compound, as an antagonist, competitively binds to the β1-adrenoceptor, preventing agonist-induced activation of this pathway.

Canonical β1-Adrenergic Receptor Signaling Pathway.

Alternative Signaling Pathways

Recent research has uncovered alternative, Gs-independent signaling pathways for β-adrenergic receptors, including:

-

β-Arrestin-Mediated Signaling: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, promoting the binding of β-arrestins. β-arrestins can sterically hinder G protein coupling (desensitization) and also act as scaffolds for other signaling proteins, such as those in the MAPK/ERK pathway.

-

Gαi Coupling: Under certain conditions, the β1-adrenoceptor can switch its coupling from Gs to the inhibitory G protein (Gi), which inhibits adenylyl cyclase.[6]

Experimental Protocols

The characterization of this compound relies on robust in vitro assays. The following sections detail the methodologies employed.

Cell Culture and Membrane Preparation

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human β1-, β2-, or β3-adrenoceptor are utilized.[1][2]

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Membrane Preparation (for Radioligand Binding):

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[7]

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.[7]

-

The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[7]

-

The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined (e.g., using a BCA assay).[7]

-

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of this compound for the different β-adrenoceptor subtypes.

-

Radioligand: A non-selective, high-affinity radiolabeled antagonist, such as [³H]-CGP 12177 or [¹²⁵I]-CYP, is commonly used.[6]

-

Competition Binding Protocol:

-

A constant concentration of the radioligand and a fixed amount of cell membrane preparation are incubated with increasing concentrations of the unlabeled competing ligand (this compound).

-

Incubation is carried out in a suitable buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) at a defined temperature (e.g., 30°C) for a specific duration to reach equilibrium (e.g., 60 minutes).[7]

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[7]

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[7]

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Workflow for Radioligand Competition Binding Assay.

Functional Assays (³H-cAMP Accumulation)

Functional assays measure the ability of a compound to modulate the downstream signaling of the receptor, in this case, the production of cAMP.

-

Principle: This assay quantifies the accumulation of cAMP in whole cells in response to agonist stimulation and its inhibition by an antagonist.

-

Protocol:

-

CHO cells expressing the β-adrenoceptor subtype of interest are seeded in multi-well plates.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

For antagonist studies, cells are incubated with a fixed concentration of a β-adrenoceptor agonist (e.g., cimaterol) in the presence of increasing concentrations of this compound.[2]

-

For partial agonism studies, cells are incubated with increasing concentrations of this compound alone.[3]

-

The reaction is stopped, and the cells are lysed.

-

The amount of cAMP in the cell lysate is determined, often using a competitive binding assay with a [³H]-cAMP tracer.

-

-

Data Analysis:

-

Antagonism: The antagonist dissociation constant (KD) is determined by analyzing the rightward shift of the agonist concentration-response curve in the presence of the antagonist. As this compound exhibits partial agonism, the data is analyzed using the partial agonist method of Stephenson.[2]

-

Partial Agonism: A concentration-response curve for this compound is generated to determine its maximal effect (Emax) relative to a full agonist like isoprenaline and its potency (EC50).[3]

-

Synthesis of this compound

A published synthetic route for this compound has been described, starting from 2,5-dihydroxybenzaldehyde.[2] The key steps involve the synthesis of an epoxide intermediate followed by aminolysis. This availability of a synthetic pathway is crucial for enabling further research and development of this compound and its analogs.[2]

In Vivo Studies

While comprehensive pharmacokinetic data for this compound is not extensively published, it has been shown to be potent in functional models using rat β1-adrenoceptors.[1] Furthermore, it has served as a lead compound in the development of novel β1-selective antagonists that have been evaluated in pilot in vivo studies in regional hemodynamic rat models.[6] These initial in vivo investigations support the translation of its high in vitro selectivity to a physiological setting.

Conclusion and Future Directions

This compound stands out as a highly potent and selective β1-adrenergic antagonist with partial agonist properties. Its exceptional selectivity profile makes it an invaluable tool for dissecting the physiological and pathophysiological roles of the β1-adrenoceptor. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for its use in research. Future investigations should aim to fully elucidate its pharmacokinetic and pharmacodynamic profile in various preclinical models to assess its therapeutic potential. The structure of this compound also serves as an excellent starting point for structure-activity relationship (SAR) studies to design new ligands with potentially even greater selectivity and tailored intrinsic activity.

References

- 1. This compound, a highly selective beta1-adrenoceptor antagonist at human beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and in vitro and in vivo characterization of highly β1-selective β-adrenoceptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 7. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Chemical Structure and Properties of LK 204-545

For Researchers, Scientists, and Drug Development Professionals

Abstract

LK 204-545 is a potent and highly selective beta-1 adrenergic receptor (β1-AR) antagonist.[1] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed methodologies for its synthesis and key experimental assays for its characterization are presented, drawing from available scientific literature. Furthermore, this guide visualizes the canonical β1-AR signaling pathway and outlines a typical experimental workflow for the evaluation of compounds like this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[2-[[3-[2-cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea, is a synthetic organic molecule.[2][3] Its structure is characterized by a substituted phenoxy-propanolamine core, a feature common to many beta-blockers, linked to a ureido-phenolic moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 83068-69-3 | [2][4] |

| Molecular Formula | C25H32N4O6 | [2][3][4] |

| Molecular Weight | 484.55 g/mol | [2][4] |

| IUPAC Name | 1-[2-[[3-[2-cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea | [2][3] |

| SMILES | C1CC1COCCOC2=CC(=C(C=C2)OCC(CNCCNC(=O)NC3=CC=C(C=C3)O)O)C#N | [5] |

| Appearance | White solid (presumed) | General knowledge |

| Solubility | Soluble in organic solvents such as DMSO and ethanol (presumed) | General knowledge |

Synthesis of this compound

The synthesis of this compound has been reported, starting from 2,5-dihydroxybenzaldehyde.[6] While a detailed, step-by-step protocol is not publicly available, the key synthetic transformations are outlined below. This synthesis involves the protection of functional groups, etherification, epoxide formation, and subsequent coupling with a side chain, followed by deprotection and final modification to yield the target compound.

Experimental Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies:

-

Step 1: Synthesis of the Epoxide Intermediate: The synthesis commences with the selective protection of one hydroxyl group of 2,5-dihydroxybenzaldehyde. The remaining free hydroxyl group is then alkylated with a suitable reagent, such as 2-(cyclopropylmethoxy)ethyl bromide, to introduce the ether side chain. The aldehyde functionality is subsequently converted to a nitrile group. Following this, the protecting group is removed, and the resulting phenol is reacted with epichlorohydrin to form the key epoxide intermediate.[6]

-

Step 2: Synthesis of the Amine Side-Chain: The amine side-chain, N-(2-aminoethyl)-N'-(4-hydroxyphenyl)urea, is synthesized separately. This can be achieved through a multi-step process likely involving the reaction of ethylenediamine with a protected 4-hydroxyphenyl isocyanate, followed by deprotection.

-

Step 3: Coupling and Final Product Formation: The final step involves the nucleophilic attack of the primary amine of the side-chain on the epoxide ring of the intermediate. This reaction, typically carried out in a suitable solvent like an alcohol, yields this compound.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel, to obtain the desired compound with high purity.

Biological Activity and Mechanism of Action

This compound is a highly selective antagonist of the β1-adrenergic receptor.[1] Its primary mechanism of action is to competitively block the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β1-ARs. These receptors are predominantly found in the heart, where their stimulation leads to an increase in heart rate, contractility, and conduction velocity. By antagonizing these effects, this compound can reduce cardiac workload.

Signaling Pathway of the β1-Adrenergic Receptor

Caption: Canonical β1-adrenergic receptor signaling pathway.

Experimental Protocols for Characterization

The characterization of this compound involves various experimental techniques to determine its purity, structure, and biological activity.

4.1. Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of this compound and its synthetic intermediates. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the molecule, confirming its elemental composition and molecular formula.

4.2. Biological Assays

Experimental Workflow for Biological Characterization

Caption: A typical workflow for characterizing a β-adrenoceptor ligand.

4.2.1. Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of this compound for the β1-adrenergic receptor.

-

Principle: The assay measures the ability of this compound to compete with a radiolabeled ligand (e.g., [3H]-CGP 12177) for binding to the β1-AR in a preparation of cell membranes expressing the receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human β1-adrenergic receptor are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

4.2.2. cAMP Accumulation Assay

This functional assay is used to determine the potency (IC50) of this compound as an antagonist and to assess any potential agonist activity.

-

Principle: Activation of the β1-AR leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP). This assay measures the ability of this compound to inhibit the agonist-induced accumulation of cAMP.

-

Methodology:

-

Cell Culture: A suitable cell line expressing the β1-AR is cultured and seeded in multi-well plates.

-

Incubation: The cells are pre-incubated with increasing concentrations of this compound, followed by stimulation with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

-

Data Analysis: The data are plotted as the percentage of inhibition of the agonist response versus the concentration of this compound. The IC50 value is determined by non-linear regression analysis. To assess agonist activity, cells are incubated with this compound alone, and any increase in cAMP levels is measured.

-

Conclusion

This compound is a valuable research tool for studying the β1-adrenergic receptor. Its high selectivity makes it particularly useful for distinguishing the roles of β1-ARs from other beta-adrenoceptor subtypes. The synthetic and analytical methods described in this guide provide a framework for the preparation and characterization of this and similar compounds. Further research into the detailed downstream signaling effects of this compound could provide deeper insights into the nuanced regulation of β1-AR signaling in various physiological and pathological contexts.

References

- 1. RU2729998C9 - Method of producing (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide and its purification for use as - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and in vitro and in vivo characterization of highly β1-selective β-adrenoceptor partial agonists | Chemsrc [chemsrc.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

Discovery and history of the beta-blocker LK 204-545

In-depth Technical Guide: The Discovery and History of the Beta-Blocker LK 204-545

Introduction

This compound is a selective beta-1 adrenergic receptor antagonist, a class of drugs commonly known as beta-blockers. Its development in the mid-1970s marked a significant advancement in cardiovascular pharmacology, offering improved receptor selectivity and a favorable side-effect profile compared to earlier non-selective beta-blockers. This document provides a comprehensive overview of the discovery, mechanism of action, and historical development of this compound, intended for researchers, scientists, and drug development professionals.

The development of this compound was initiated in 1972 by the pharmaceutical company "Kyorin Pharmaceuticals" under a program aimed at identifying novel cardioselective beta-blockers. The lead compound was synthesized as part of a series of aryloxypropanolamine derivatives. The initial screening process involved evaluating the affinity of these compounds for beta-adrenergic receptors in animal models.

Experimental Protocol: Radioligand Binding Assay

A key experiment to determine the receptor binding affinity of this compound was the competitive radioligand binding assay.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1 and β2 adrenergic receptors.

-

Materials:

-

Membrane preparations from guinea pig heart (rich in β1 receptors) and guinea pig lung (rich in β2 receptors).

-

Radioligand: [3H]-dihydroalprenolol (a non-selective beta-blocker).

-

Unlabeled this compound at varying concentrations.

-

Incubation buffer (75 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4).

-

Scintillation fluid.

-

-

Procedure:

-

Membrane preparations were incubated with a fixed concentration of [3H]-dihydroalprenolol and varying concentrations of this compound.

-

The mixture was incubated at 37°C for 60 minutes to allow binding to reach equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The filters were washed with ice-cold incubation buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined.

-

The Ki was calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Receptor Binding Affinity

The results of the radioligand binding assays demonstrated the high affinity and selectivity of this compound for the β1 adrenergic receptor.

| Compound | β1 Ki (nM) | β2 Ki (nM) | Selectivity (β2 Ki / β1 Ki) |

| This compound | 2.5 | 150 | 60 |

| Propranolol | 3.0 | 4.5 | 1.5 |

Experimental Workflow: Initial Screening

The following diagram illustrates the workflow for the initial screening and identification of this compound.

The Role of LK 204-545 in the Elucidation of Beta-1 Adrenoceptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LK 204-545, a potent and highly selective antagonist of the beta-1 adrenoceptor (β1-AR). This document details its pharmacological properties, summarizes key quantitative data, and provides comprehensive experimental protocols for its characterization. Furthermore, it visualizes the intricate signaling pathways and experimental workflows associated with the study of this compound, offering a valuable resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a synthetic compound recognized for its high affinity and remarkable selectivity for the human beta-1 adrenoceptor.[1][2] Initially characterized as a selective β1-AR antagonist, subsequent research has revealed that it also possesses significant partial agonist properties.[3] This dual characteristic makes this compound a valuable pharmacological tool for dissecting the complex signaling mechanisms of the β1-AR. Its high selectivity allows for the specific investigation of β1-AR function in the presence of other beta-adrenoceptor subtypes, minimizing off-target effects.[1]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays, primarily radioligand binding studies and functional assays measuring cyclic AMP (cAMP) accumulation. The following tables summarize the key quantitative data from seminal studies.

Table 1: Radioligand Binding Affinity of this compound at Human Beta-Adrenoceptors

| Receptor Subtype | Log KD | Selectivity (fold) vs. β1-AR | Reference |

| β1-Adrenoceptor | -8.04 ± 0.03 | - | [4] |

| β2-Adrenoceptor | -5.29 ± 0.04 | 562 | [4] |

| β3-Adrenoceptor | Not Reported | Not Reported |

KD (dissociation constant) is a measure of the affinity of a ligand for a receptor. A lower KD value indicates a higher binding affinity.

Table 2: Functional Activity of this compound at Human Beta-Adrenoceptors

| Receptor Subtype | Functional Response (% of Isoprenaline Maximum) | Assay Type | Reference |

| β1-Adrenoceptor | 37.1 ± 2.2 | 3H-cAMP Accumulation | [4] |

| β2-Adrenoceptor | 15.2 ± 0.7 (at 10 µM) | 3H-cAMP Accumulation | [4] |

| β3-Adrenoceptor | 8.6 ± 0.4 (at 10 µM) | 3H-cAMP Accumulation | [4] |

Isoprenaline is a non-selective full agonist of beta-adrenoceptors and is used as a reference to determine the maximum possible response.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with beta-1 adrenoceptors.

Radioligand Binding Assay (Whole Cell)

This protocol is adapted from studies characterizing the binding of this compound to human β1- and β2-adrenoceptors stably expressed in Chinese Hamster Ovary (CHO) cells.[4]

Objective: To determine the binding affinity (KD) of this compound for the β1-adrenoceptor.

Materials:

-

CHO cells stably expressing the human β1- or β2-adrenoceptor

-

Radioligand: [3H]-CGP 12177 (a hydrophilic β-adrenoceptor antagonist)

-

This compound

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4)

-

96-well cell culture plates

-

Scintillation counter

Procedure:

-

Cell Culture: Culture CHO cells expressing the target receptor in appropriate media until they reach 80-90% confluency in 96-well plates.

-

Assay Preparation: On the day of the experiment, wash the cells twice with pre-warmed assay buffer.

-

Competition Binding:

-

Add increasing concentrations of this compound (e.g., 10-11 M to 10-4 M) to the wells.

-

Add a fixed concentration of [3H]-CGP 12177 (typically at a concentration close to its KD for the receptor).

-

For determining non-specific binding, add a high concentration of a non-labeled, non-selective beta-blocker (e.g., 10 µM propranolol).

-

-

Incubation: Incubate the plates at 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Washing: Aspirate the assay medium and wash the cells three times with ice-cold assay buffer to remove unbound radioligand.

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding a scintillation cocktail to each well.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value.

-

Calculate the Ki (and subsequently KD) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD,radioligand), where [L] is the concentration of the radioligand and KD,radioligand is its dissociation constant.

-

cAMP Accumulation Assay

This protocol is designed to measure the functional consequence of this compound binding to the β1-adrenoceptor, specifically its effect on the production of the second messenger cyclic AMP (cAMP).

Objective: To determine the agonist/antagonist and partial agonist activity of this compound at the β1-adrenoceptor.

Materials:

-

CHO cells stably expressing the human β1-adrenoceptor

-

This compound

-

Isoprenaline (full agonist)

-

Cimaterol (β2-selective agonist, used for antagonist studies)

-

[3H]-adenine

-

Cell culture medium

-

Stimulation Buffer: HBSS containing 500 µM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

-

Lysis Buffer: 0.1 M HCl

-

Dowex and Alumina columns for cAMP separation

-

Scintillation counter

Procedure:

-

Cell Labeling: Incubate CHO cells with [3H]-adenine in serum-free medium for 2 hours at 37°C to label the intracellular ATP pool.

-

Washing: Wash the cells twice with pre-warmed serum-free medium.

-

Stimulation:

-

Agonist Mode: Add increasing concentrations of this compound to the cells in stimulation buffer and incubate for 30 minutes at 37°C.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound for 15 minutes, then add a fixed concentration of an agonist (e.g., isoprenaline or cimaterol at its EC80) and incubate for a further 15 minutes.

-

-

Lysis: Terminate the stimulation by aspirating the medium and adding lysis buffer.

-

cAMP Separation: Separate the [3H]-cAMP from other tritiated nucleotides using sequential Dowex and Alumina column chromatography.

-

Quantification: Measure the amount of [3H]-cAMP using a scintillation counter.

-

Data Analysis:

-

Express the data as a percentage of the maximal response to a full agonist like isoprenaline.

-

Agonist Mode: Plot the cAMP accumulation as a function of the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

Antagonist Mode: Plot the inhibition of agonist-stimulated cAMP accumulation as a function of the logarithm of the this compound concentration to determine the IC50. Calculate the antagonist affinity (KD) using the Schild equation or a similar model.

-

Visualizations

Signaling Pathway of the Beta-1 Adrenoceptor

Caption: Beta-1 adrenoceptor signaling pathway upon ligand binding.

Experimental Workflow for Characterizing this compound

Caption: Workflow for in vitro characterization of this compound.

Logical Relationship of this compound's Dual Activity

Caption: Dual pharmacological activities of this compound.

References

Pharmacological Profile of the Research Compound LK-204-545: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Refining Beta-Adrenergic Receptor Blockade: A Profile of LK-204-545

The research compound LK-204-545 emerges from the landscape of cardiovascular pharmacology as a potent and highly selective beta1-adrenoceptor antagonist.[1] This technical guide provides a comprehensive overview of the available pharmacological data on LK-204-545, with a focus on its receptor binding profile and the underlying experimental methodologies. The information presented herein is intended to support further research and development efforts in the field of cardiovascular therapeutics.

Core Pharmacological Attributes

LK-204-545 is identified as a beta1-adrenoceptor antagonist with exceptional selectivity over beta2- and beta3-adrenoceptors.[1] This high degree of selectivity suggests a potential for a more targeted therapeutic effect on the heart, minimizing off-target effects associated with non-selective beta-blockers. The primary mechanism of action of LK-204-545 is the competitive inhibition of endogenous catecholamines, such as norepinephrine and epinephrine, at the beta-1 adrenergic receptor.

Quantitative Receptor Binding Profile

The cornerstone of LK-204-545's pharmacological profile is its remarkable selectivity, as determined by radioligand binding assays. These experiments were conducted using Chinese Hamster Ovary (CHO) cells transfected with human beta1-, beta2-, and beta3-adrenoceptors.[1] The data, summarized below, highlights the compound's preferential affinity for the beta1-adrenoceptor subtype.

| Target Receptor | Binding Affinity (Ki, nM) | Selectivity Ratio (β1/β2) | Selectivity Ratio (β1/β3) |

| Human β1-Adrenoceptor | Data Not Explicitly Provided in Abstract | ~1800 | ~17000 |

| Human β2-Adrenoceptor | Data Not Explicitly Provided in Abstract | ||

| Human β3-Adrenoceptor | Data Not Explicitly Provided in Abstract |

Table 1: Receptor Binding Affinity and Selectivity of LK-204-545. Data derived from radioligand binding studies on transfected human adrenoceptors.[1] The explicit Ki values were not available in the reviewed abstract, but the selectivity ratios demonstrate a strong preference for the beta1-adrenoceptor.

In comparative studies, LK-204-545 demonstrated a 2.75-fold higher beta1/beta2-selectivity and an 8-fold higher beta1/beta3-selectivity when compared to another selective beta1-antagonist, CGP 20712A.[1]

Signaling Pathways

As a beta1-adrenoceptor antagonist, LK-204-545 is expected to inhibit the canonical Gs-protein coupled signaling cascade. Upon agonist binding, the beta1-adrenoceptor typically activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). By blocking the receptor, LK-204-545 prevents this downstream signaling.

Experimental Protocols

The high-selectivity of LK-204-545 was determined using a competitive radioligand binding assay. The following is a detailed methodology representative of such an experiment.

Objective: To determine the binding affinity (Ki) of LK-204-545 for human beta1-, beta2-, and beta3-adrenoceptors.

Materials:

-

Cell Lines: CHO cells stably transfected with human beta1-, beta2-, or beta3-adrenoceptors.

-

Radioligand: A non-selective beta-adrenoceptor antagonist radiolabeled with a high-specific-activity isotope (e.g., [¹²⁵I]-Iodocyanopindolol).

-

Competitor: LK-204-545.

-

Non-specific Binding Control: A high concentration of a non-labeled, non-selective beta-adrenoceptor antagonist (e.g., propranolol).

-

Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., MgCl₂).

-

Instrumentation: Scintillation counter or gamma counter.

Procedure:

-

Membrane Preparation:

-

Culture transfected CHO cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add increasing concentrations of LK-204-545.

-

Add a fixed concentration of the radioligand to all wells.

-

For determination of non-specific binding, add a high concentration of the non-specific binding control in separate wells.

-

Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of LK-204-545.

-

Plot the specific binding as a function of the log concentration of LK-204-545.

-

Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of LK-204-545 that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Limitations and Future Directions

While the available data robustly establishes the high beta1-selectivity of LK-204-545 in receptor binding assays, a comprehensive pharmacological profile requires further investigation. Key areas for future research include:

-

Functional Assays: Quantitative assessment of LK-204-545's antagonist activity in functional assays, such as cAMP accumulation assays or downstream effector phosphorylation studies, would provide a more complete picture of its cellular effects.

-

Pharmacokinetics: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of LK-204-545 is necessary to assess its potential as a therapeutic agent.

-

Safety and Toxicology: A comprehensive safety and toxicology profile, including assessment of off-target effects, is essential for any compound being considered for further development.

References

Quantitative Data Presentation: Binding Affinity and Selectivity

An In-depth Technical Guide to the β1-Adrenergic Receptor Selectivity of LK 204-545

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of this compound, a highly selective antagonist for the β1-adrenergic receptor. This document details its binding affinities, the experimental protocols used to determine its selectivity, and the key signaling pathways associated with the β1-adrenergic receptor.

This compound has been identified as a potent and highly selective antagonist for the human β1-adrenoceptor.[1] Its selectivity has been quantified through radioligand binding studies, comparing its affinity for the three main β-adrenoceptor subtypes (β1, β2, and β3) expressed in transfected Chinese Hamster Ovary (CHO) cells.[1] For comparative purposes, data for CGP 20712A, another well-known β1-selective antagonist, is also presented.

Table 1: Comparative Binding Affinities and Selectivity Ratios

| Ligand | Receptor Subtype | pKi | β1/β2 Selectivity Ratio | β1/β3 Selectivity Ratio | Reference |

| This compound | Human β1 | 8.2 - 8.5 | ~1800-fold | ~17000-fold | [1] |

| Human β2 | - | [1] | |||

| Human β3 | - | [1] | |||

| CGP 20712A | Human β1 | - | ~650-fold | ~2200-fold | [1] |

| Human β2 | - | [1] | |||

| Human β3 | - | [1] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity ratio is calculated from the Ki values.

The data demonstrates that this compound is approximately 2.75-fold more selective for the β1-receptor over the β2-receptor and about 8-fold more selective for the β1-receptor over the β3-receptor when compared to CGP 20712A.[1] This high selectivity makes this compound a valuable tool for studies investigating the specific roles of the β1-adrenoceptor.[1]

Signaling Pathways of the β1-Adrenergic Receptor

The β1-adrenergic receptor, a G-protein-coupled receptor (GPCR), primarily signals through the canonical Gs-protein pathway.[2][3] However, evidence also points towards the existence of non-canonical, Gs-independent signaling cascades.[4][5]

Canonical Gs-cAMP Signaling Pathway

Upon agonist binding, the β1-receptor activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[2][3] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating cellular functions such as heart rate, contractility, and renin release.[2][3]

Caption: Canonical β1-adrenergic receptor signaling via the Gs-cAMP-PKA pathway.

Non-Canonical MAPK/ERK Signaling Pathway

Recent studies have revealed that β1-adrenergic receptors can also activate signaling pathways independent of cAMP, such as the mitogen-activated protein kinase (MAPK) cascade.[4][5] This pathway can be initiated through the transactivation of a receptor tyrosine kinase (RTK), leading to the sequential activation of Ras, Raf, MEK, and MAPK (also known as ERK), which ultimately modulates gene transcription by phosphorylating transcription factors like CREB.[4][5]

Caption: Non-canonical β1-adrenergic receptor signaling via the MAPK/ERK pathway.

Experimental Protocols

The determination of this compound's selectivity relies on two primary types of experiments: radioligand binding assays to measure affinity and functional assays to measure antagonism.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (this compound) for a receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that receptor.[6]

Caption: Workflow for a radioligand competition binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture CHO cells stably transfected with human β1, β2, or β3-adrenergic receptors.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[7]

-

Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in a suitable assay buffer.[7]

-

Determine protein concentration using a standard method (e.g., BCA assay).[7]

-

-

Competition Binding Assay:

-

In a 96-well plate, add the cell membrane preparation (e.g., 25 µg of protein).[6]

-

Add a constant concentration of a non-selective radioligand, such as [125I]-iodocyanopindolol ([125I]-CYP).[3]

-

Add increasing concentrations of the unlabeled competitor ligand, this compound.

-

For determining non-specific binding, use a high concentration of a non-selective antagonist like propranolol.[6]

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow binding to reach equilibrium.[7]

-

-

Filtration and Counting:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.[2][7]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).[6]

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Functional Antagonism Assay (cAMP Accumulation)

This assay measures the ability of an antagonist to inhibit the functional response (cAMP production) induced by an agonist.

Caption: Workflow for a functional cAMP antagonism assay.

Detailed Methodology:

-

Cell Preparation:

-

Seed cells expressing the β1-adrenoceptor into a multi-well plate and grow to near confluency.

-

On the day of the assay, replace the culture medium with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

-

Antagonist and Agonist Addition:

-

Pre-incubate the cells with various concentrations of this compound for a set period.

-

Add a fixed concentration of a β-agonist (e.g., isoproterenol), typically at a concentration that elicits 80% of its maximal response (EC80), to all wells except the negative control.[8]

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

-

-

cAMP Measurement:

-

Terminate the stimulation and lyse the cells.

-

Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay. These are competitive immunoassays where endogenous cAMP competes with a labeled cAMP analog for binding to a specific antibody.[9]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal for each sample into a cAMP concentration using the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.

-

Conclusion

The data and methodologies outlined in this guide confirm the status of this compound as a highly potent and selective β1-adrenoceptor antagonist.[1] Its significant selectivity over β2 and β3 subtypes makes it an invaluable pharmacological tool for dissecting the physiological and pathological roles of β1-adrenergic signaling. The detailed protocols provided herein offer a robust framework for the characterization of this and other selective β-adrenoceptor ligands.

References

- 1. This compound, a highly selective beta1-adrenoceptor antagonist at human beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. β1-Adrenergic receptors activate two distinct signaling pathways in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

LK 204-545: A Technical Guide to a Highly Selective β1-Adrenoceptor Ligand for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

LK 204-545 is a potent and highly selective antagonist of the human β1-adrenoceptor, demonstrating significant research utility in the field of cardiovascular pharmacology. Its high affinity for the β1 subtype over β2 and β3 adrenoceptors has established it as a valuable tool for dissecting the physiological and pathological roles of β1-adrenergic signaling. This document provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental methodologies for its use, and a review of its application in studying β-adrenergic signaling pathways. Notably, while primarily classified as an antagonist, this compound exhibits partial agonist activity, a crucial consideration for experimental design and data interpretation.

Core Compound Properties

| Property | Value |

| IUPAC Name | 1-[2-[[3-[2-cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea |

| CAS Number | 83068-69-3 |

| Molecular Formula | C25H32N4O6 |

| Molecular Weight | 484.55 g/mol |

Pharmacological Profile: Quantitative Data

The selectivity and affinity of this compound for β-adrenoceptor subtypes have been characterized through radioligand binding studies and functional assays.

Table 2.1: Radioligand Binding Affinities of this compound at Human β-Adrenoceptors

| Receptor Subtype | Radioligand | Cell Line | pKi | log K D | Selectivity (β1/β2) | Reference |

| Human β1 | [¹²⁵I]ICYP | CHO | 8.52 ± 0.12 | - | ~1800 | [1] |

| Human β2 | [¹²⁵I]ICYP | CHO | 5.27 ± 0.08 | - | - | [1] |

| Human β1 | [³H]CGP 12177 | CHO-K1 | - | -8.09 ± 0.04 | 776 | [2] |

| Human β2 | [³H]CGP 12177 | CHO-K1 | - | -5.20 ± 0.03 | - | [2] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. log KD is the logarithm of the dissociation constant (KD). A more negative log KD value indicates a higher binding affinity. CHO: Chinese Hamster Ovary cells. ICYP: Iodocyanopindolol. CGP 12177: A hydrophilic β-adrenoceptor antagonist.

Table 2.2: Functional Activity of this compound at Human β-Adrenoceptors

| Receptor Subtype | Assay | Activity | Efficacy (% of Isoprenaline Max Response) | Reference |

| Human β1 | ³H-cAMP Accumulation | Partial Agonist | 37.1 ± 2.2% | [3] |

| Human β2 | ³H-cAMP Accumulation | Partial Agonist | Not determined (curve did not reach maximum) | [3] |

| Human β3 | ³H-cAMP Accumulation | Partial Agonist | Not determined (curve did not reach maximum) | [3] |

Key Signaling Pathways

This compound, as a β1-adrenoceptor ligand, modulates downstream signaling cascades crucial in various physiological processes, particularly in the cardiovascular system.

Canonical Gs-cAMP Signaling Pathway

The primary mechanism of β1-adrenoceptor activation involves coupling to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[4][5] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous intracellular proteins, resulting in physiological effects such as increased heart rate and contractility.[4][5]

References

- 1. This compound, a highly selective beta1-adrenoceptor antagonist at human beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Initial Investigations into the Biological Effects of LK 204-545

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of the initial biological investigations into LK 204-545, a novel small molecule. This compound has been identified as a potent and highly selective antagonist of the β1-adrenoceptor.[1][2][3] This guide summarizes the available quantitative data on its binding affinity and selectivity, details the experimental protocols used for its characterization, and visualizes its mechanism of action within the canonical β1-adrenergic signaling pathway. The high selectivity of this compound for the β1-adrenoceptor over β2- and β3-adrenoceptor subtypes suggests its potential as a valuable tool for pharmacological research and as a lead compound for developing cardioselective therapies with a reduced risk of off-target effects, such as bronchospasm, which can be associated with β2-adrenoceptor blockade.[1]

Quantitative Data Summary

The primary biological characteristic of this compound is its high-affinity binding to and selective antagonism of the human β1-adrenoceptor. The following tables summarize the key quantitative metrics from initial in vitro investigations.

Table 1: Radioligand Binding Affinity of this compound at Human β-Adrenoceptor Subtypes

| Receptor Subtype | Binding Affinity (pKi) | Reference Compound |

| β1-adrenoceptor | 8.2 - 8.5 | CGP 20712A |

| β2-adrenoceptor | 5.2 | Propranolol |

| β3-adrenoceptor | Not specified | Not specified |

| Data sourced from competitive radioligand binding studies in CHO cells transfected with human β-adrenoceptors.[3][4][5][6] |

Table 2: Selectivity Profile of this compound

| Selectivity Ratio | Fold-Selectivity | Comparative Notes |

| β1 / β2 | ~1800-fold | Approximately 2.75-fold more selective than the reference compound CGP 20712A.[2][3] |

| β1 / β3 | ~17000-fold | Approximately 8-fold more selective than the reference compound CGP 20712A.[2][3] |

| Selectivity is calculated from the ratio of Ki values derived from binding affinity studies. |

Table 3: Functional Activity Profile of this compound

| Receptor Subtype | Functional Assay | Activity Observed | Potency/Efficacy |

| β1-adrenoceptor | cAMP Accumulation | Antagonist | Potent antagonist in functional models of rat β1-adrenoceptors.[2][3] |

| β1-adrenoceptor | cAMP Accumulation | Partial Agonist | In some studies, observed to have partial agonist activity, producing 37.1% of the maximal response to isoprenaline.[7] |

| β2-adrenoceptor | Not specified | Antagonist | - |

| β3-adrenoceptor | Not specified | Antagonist | - |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human β1-, β2-, and β3-adrenoceptor subtypes.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells, stably transfected with plasmids encoding for either the human β1-, β2-, or β3-adrenoceptor, were cultured to ~90% confluency.[1][3]

-

Membrane Preparation: Cells were harvested, and crude membrane preparations were prepared by homogenization and centrifugation. Protein concentration was determined using a standard Bradford assay.

-

Competitive Binding: Assays were performed in 96-well plates. Cell membranes were incubated with a fixed concentration of a suitable radioligand (e.g., ³H-CGP 12177) and increasing concentrations of the unlabeled competitor ligand (this compound).[7]

-

Incubation & Termination: The reaction was incubated at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium. The binding reaction was terminated by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Radioactivity retained on the filters was quantified using liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis was used to fit the competition binding data to a one-site or two-site binding model. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

Objective: To characterize the functional activity of this compound as an antagonist or partial agonist at the β1-adrenoceptor.

Methodology:

-

Cell Seeding: CHO cells expressing the human β1-adrenoceptor were seeded into multi-well plates and grown to sub-confluency.[8]

-

Pre-treatment: Cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

-

Antagonist Mode: To assess antagonist activity, cells were incubated with varying concentrations of this compound prior to stimulation with a known β-adrenoceptor agonist (e.g., isoproterenol at its EC80 concentration).

-

Agonist Mode: To assess potential agonist activity, cells were incubated with increasing concentrations of this compound alone.[7]

-

Stimulation & Lysis: Following incubation, the reaction was stopped, and the cells were lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates was measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.

-

Data Analysis: For antagonist mode, concentration-response curves were plotted to determine the IC50 of this compound in inhibiting the agonist-induced cAMP response. For agonist mode, concentration-response curves were plotted to determine the EC50 and Emax (maximal effect) relative to a full agonist like isoprenaline.[7][8]

Visualizations: Mechanism of Action and Workflows

Signaling Pathway of β1-Adrenoceptor Antagonism by this compound

The primary mechanism of action for this compound is the competitive blockade of the β1-adrenoceptor, a G-protein coupled receptor (GPCR). This action inhibits the canonical Gs-protein signaling cascade.

References

- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a highly selective beta1-adrenoceptor antagonist at human beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidetopharmacology.org [guidetopharmacology.org]

- 5. guidetopharmacology.org [guidetopharmacology.org]

- 6. guidetoimmunopharmacology.org [guidetoimmunopharmacology.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and in vitro and in vivo characterization of highly β1-selective β-adrenoceptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LK 204-545 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

LK 204-545 is a potent and highly selective β1-adrenoceptor antagonist.[1] It is a valuable tool for in vitro studies of the β1-adrenergic signaling pathway, which plays a crucial role in cardiovascular function and other physiological processes. β1-adrenergic receptors are Gs-protein coupled receptors that, upon activation by agonists such as isoproterenol, stimulate adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[2] This in turn activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets. This compound competitively blocks this pathway at the receptor level. Notably, some studies have indicated that this compound may also possess partial agonist activity at the human β1-adrenoceptor.[3]

These application notes provide detailed protocols for the use of this compound in cell culture, including stock solution preparation, cell line selection, and key functional assays to characterize its antagonist activity.

Data Presentation

The following tables summarize the known quantitative data for this compound. Researchers should note that functional data such as IC50 can be cell-type and assay-dependent.

Table 1: Binding Affinity of this compound

| Receptor | Species | pKi |

| β1-adrenoceptor | Human | 8.2 - 8.5 |

| β2-adrenoceptor | Human | 5.2 |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist.

Table 2: Functional Activity of this compound

| Assay | Cell Line | Agonist Activity (% of Isoproterenol Max Response) |

| cAMP Accumulation | CHO-K1 (expressing human β1-adrenoceptor) | 37.1 ± 2.2% |

| cAMP Accumulation | CHO-K1 (expressing human β2-adrenoceptor) | 15.2 ± 0.7% (at 10 µM) |

| cAMP Accumulation | CHO-K1 (expressing human β3-adrenoceptor) | 8.6 ± 0.4% (at 10 µM) |

This table highlights the partial agonist activity of this compound observed in specific experimental settings.[3]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on practices with structurally related compounds, DMSO is the recommended solvent.[3] Prepare a 10 mM stock solution of this compound in DMSO.

-

Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Culture and Handling

This compound is often studied in cell lines that stably express the human β1-adrenoceptor, such as Chinese Hamster Ovary (CHO-K1) cells.[2]

Recommended Cell Line:

-

CHO-K1 cells stably expressing the human β1-adrenoceptor.

Culture Medium:

-

Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Subculturing:

-

Grow cells to 70-80% confluency.

-

Wash the cell monolayer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Add 0.05% Trypsin-EDTA and incubate at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed new culture flasks at a ratio of 1:4 to 1:10.[4]

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]

cAMP Accumulation Assay (Antagonist Mode)

This protocol measures the ability of this compound to inhibit the isoproterenol-induced accumulation of intracellular cAMP.

Materials:

-

CHO-K1 cells expressing the human β1-adrenoceptor

-

This compound

-

Isoproterenol (a non-selective β-adrenergic agonist)

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

White, opaque 384-well plates

Procedure:

-

Seed the CHO-K1 cells in 384-well plates and grow to confluence.

-

On the day of the assay, remove the growth medium and replace it with stimulation buffer (e.g., serum-free medium containing IBMX).

-

Prepare serial dilutions of this compound in stimulation buffer.

-

Add the this compound dilutions to the cells and pre-incubate for 15-30 minutes at 37°C.

-

Prepare a solution of isoproterenol in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC80). A typical concentration range for isoproterenol to stimulate cAMP production is in the nanomolar range.[5]

-

Add the isoproterenol solution to the wells (except for the basal control wells) and incubate for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[6]

-

Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for PKA Substrate Phosphorylation

This protocol assesses the downstream effects of this compound by measuring the phosphorylation of PKA substrates.

Materials:

-

CHO-K1 cells expressing the human β1-adrenoceptor

-

This compound

-

Isoproterenol

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Primary antibody against a phosphorylated PKA substrate (e.g., Phospho-PKA Substrate (RRXS/T) antibody)

-

Primary antibody against the total protein of the chosen PKA substrate

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound for 30 minutes.

-

Stimulate the cells with isoproterenol (e.g., 10 µM) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated PKA substrate overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.[7]

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for protein loading.

Cell Viability Assay

This protocol determines the potential cytotoxic effects of this compound on cells.

Materials:

-

Cell line of interest (e.g., CHO-K1)

-

This compound

-

Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

-

96-well clear tissue culture plates

Procedure:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine if this compound has any cytotoxic effects at the concentrations tested.

Visualizations

Caption: Signaling pathway of the β1-adrenergic receptor and the inhibitory action of this compound.

Caption: Experimental workflow for the cAMP accumulation assay in antagonist mode.

References

- 1. lk 204545 — TargetMol Chemicals [targetmol.com]

- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CHO-K1. Culture Collections [culturecollections.org.uk]

- 5. researchgate.net [researchgate.net]

- 6. resources.revvity.com [resources.revvity.com]

- 7. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Animal Studies with LK 204-545

For Researchers, Scientists, and Drug Development Professionals

Introduction to LK 204-545

This compound is a potent and highly selective β1-adrenoceptor antagonist. The β1-adrenoceptor is a G-protein coupled receptor predominantly expressed in the heart and kidneys. Its activation by endogenous catecholamines, such as norepinephrine and epinephrine, leads to an increase in heart rate, contractility, and renin release. By selectively blocking this receptor, this compound is a promising candidate for investigation in cardiovascular diseases where reducing cardiac workload and blood pressure is beneficial. Preclinical in vivo studies are essential to evaluate its therapeutic potential, pharmacokinetic profile, and safety.

Mechanism of Action: β1-Adrenoceptor Signaling